

# Quantitative $^{19}\text{F}$ MRI with Perfluoro-tert-butylcyclohexane: An Application Guide

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## Compound of Interest

Compound Name: Perfluoro tert-butylcyclohexane

CAS No.: 84808-64-0

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## Abstract

Fluorine-19 ( $^{19}\text{F}$ ) Magnetic Resonance Imaging (MRI) is a rapidly emerging modality for quantitative, background-free molecular imaging and cell tracking in preclinical and translational research.[1][2][3] Its key advantage lies in the near-complete absence of endogenous  $^{19}\text{F}$  in biological tissues, enabling unambiguous detection and quantification of fluorinated tracer compounds.[2][4][5] This guide provides a comprehensive overview and detailed protocols for the application of Perfluoro-tert-butylcyclohexane (PFOB) as a quantitative  $^{19}\text{F}$  MRI agent. We will delve into the unique properties of PFOB that make it an excellent candidate for such studies, provide step-by-step instructions for phantom preparation, in vivo cell tracking, and data analysis, and discuss the critical considerations for achieving robust and reproducible quantitative results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of  $^{19}\text{F}$  MRI in their work.

## Introduction: The Promise of Perfluoro-tert-butylcyclohexane in $^{19}\text{F}$ MRI

Perfluoro-tert-butylcyclohexane (PFOB) is a highly fluorinated, chemically inert perfluorocarbon (PFC) that has garnered significant interest as a tracer for  $^{19}\text{F}$  MRI.[1] Its molecular structure, featuring a perfluorinated tert-butyl group attached to a perfluorinated cyclohexane ring, imparts several advantageous properties for quantitative imaging. Notably, the nine fluorine atoms of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, sharp resonance peak in the  $^{19}\text{F}$  NMR spectrum.[6] This simplifies image acquisition and analysis, maximizing the signal-to-noise ratio (SNR) and avoiding chemical shift artifacts that can complicate quantification with other PFCs.[7]

An emulsion of PFOB, known as ABL-101, has been investigated in clinical trials as a blood substitute, highlighting its biocompatibility.[1][8] This established safety profile, combined with favorable clearance kinetics from the body, makes PFOB an attractive candidate for translational research.[1] Studies have shown that PFOB nanoemulsions can be effectively used to label a variety of cell types ex vivo for subsequent in vivo tracking, enabling the quantitative assessment of cell trafficking and biodistribution in disease models.[3][9][10]

This guide will provide the foundational knowledge and practical protocols to successfully implement quantitative  $^{19}\text{F}$  MRI using PFOB in a research setting.

## Foundational Principles

### NMR Properties of Perfluoro-tert-butylcyclohexane

The efficacy of a  $^{19}\text{F}$  MRI agent is intrinsically linked to its nuclear magnetic resonance (NMR) properties. PFOB exhibits several key features that make it a superior choice for quantitative applications:

- **High Fluorine Density:** The molecule contains a high number of fluorine atoms, contributing to a strong MRI signal.
- **Chemical Equivalence:** The nine fluorine atoms of the perfluoro-tert-butyl group are magnetically equivalent, leading to a single, intense resonance peak.[6] This simplifies spectral analysis and quantification.
- **Favorable Relaxation Times:** The longitudinal ( $T_1$ ) and transverse ( $T_2$ ) relaxation times of PFOB are conducive to rapid imaging. The  $T_2/T_1$  ratio is a critical determinant of imaging efficiency, and PFOB demonstrates favorable ratios at various magnetic field strengths.[1]

Magnetic Field Strength	T <sub>1</sub> (ms)	T <sub>2</sub> (ms)	T <sub>2</sub> /T <sub>1</sub> Ratio
3 T	~300	>81	>0.27
9.4 T	~150	>21	>0.14
14.1 T	~100	>5	>0.05

Data adapted from studies on ABL-101, an emulsion of perfluoro(*t*-butylcyclohexane).[1]

## The Principle of Quantitative <sup>19</sup>F MRI

Unlike conventional <sup>1</sup>H MRI, where signal intensity is influenced by a multitude of factors (proton density, T<sub>1</sub>, T<sub>2</sub>), the signal in <sup>19</sup>F MRI is directly proportional to the number of fluorine nuclei within a voxel, assuming a spin-density weighted acquisition.[9] This is due to the negligible background signal.[2][11] By including a reference standard of known <sup>19</sup>F concentration in the field of view, the signal intensity from the region of interest (ROI) can be converted into an absolute concentration of the PFOB agent. This enables the quantification of labeled cells or the concentration of a PFOB-based probe at a specific anatomical location.[4] [9]

**Figure 1:** Workflow for quantitative in vivo cell tracking using PFOB-based <sup>19</sup>F MRI.

## Experimental Protocols

### Protocol 1: Preparation of PFOB Nanoemulsion

For effective cellular uptake, PFOB must be formulated into a stable nanoemulsion. This protocol provides a general guideline for creating a basic PFOB nanoemulsion.

Materials:

- Perfluoro-*tert*-butylcyclohexane (PFOB)
- Surfactant (e.g., Pluronic F-68)

- High-purity water
- Probe sonicator or high-pressure homogenizer

Procedure:

- Prepare the Surfactant Solution: Dissolve the surfactant in high-purity water to the desired concentration (e.g., 2% w/v).
- Create a Pre-emulsion: Add PFOB to the surfactant solution (e.g., 20% v/v). Vigorously mix using a high-speed stirrer to form a coarse, milky-white pre-emulsion.
- Homogenization:
  - Probe Sonication: Place the pre-emulsion in an ice bath to dissipate heat. Sonicate using a probe sonicator at high power in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes.
  - High-Pressure Homogenization: Alternatively, pass the pre-emulsion through a high-pressure homogenizer for several cycles according to the manufacturer's instructions.
- Characterization:
  - Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). A droplet size of 100-200 nm with a PDI < 0.2 is generally desirable for cell labeling.[6]
  - Confirm emulsion stability by monitoring droplet size over time at different storage temperatures (e.g., 4°C, 25°C, 37°C).[6]
- Sterilization: Filter the final nanoemulsion through a 0.22 µm syringe filter for sterilization before use in cell culture.

## Protocol 2: Ex Vivo Cell Labeling

This protocol describes the general procedure for labeling cells with the prepared PFOB nanoemulsion. The optimal concentration and incubation time may vary depending on the cell type.

#### Materials:

- Cultured cells of interest (e.g., macrophages, stem cells, T-cells)
- Complete cell culture medium
- Sterile PFOB nanoemulsion
- Phosphate-buffered saline (PBS)
- Cell counting apparatus

#### Procedure:

- **Cell Plating:** Plate the cells at a suitable density in a culture flask or plate and allow them to adhere overnight.
- **Labeling:** Add the sterile PFOB nanoemulsion to the cell culture medium to achieve the desired final concentration (e.g., 1-5 mg/mL).
- **Incubation:** Incubate the cells with the PFOB-containing medium for 24-48 hours. For non-phagocytic cells, the use of a transfection agent may be necessary to facilitate uptake.[9]
- **Washing:** After incubation, carefully remove the labeling medium and wash the cells three times with sterile PBS to remove any excess, non-internalized nanoemulsion.
- **Harvesting:** Detach the cells using standard methods (e.g., trypsinization) and resuspend them in fresh medium or PBS for counting and subsequent experiments.
- **Quantification of Cellular Uptake (Optional but Recommended):**
  - Lyse a known number of labeled cells.
  - Perform  $^{19}\text{F}$  NMR spectroscopy on the cell lysate, including a reference compound with a known  $^{19}\text{F}$  concentration (e.g., trifluoroacetic acid).[5]
  - Calculate the average number of  $^{19}\text{F}$  atoms per cell by comparing the integrated signal of the PFOB to that of the reference.[4]

## Protocol 3: Quantitative in vivo $^{19}\text{F}$ MRI

This protocol outlines the key steps for acquiring quantitative  $^{19}\text{F}$  MRI data from an animal model.

Prerequisites:

- Animal model with administered PFOB-labeled cells.
- MRI scanner equipped with a dual  $^1\text{H}/^{19}\text{F}$  radiofrequency coil.[2]
- Anesthesia and physiological monitoring equipment.
- A  $^{19}\text{F}$  reference standard.

Procedure:

- Preparation of the Reference Standard:
  - Prepare a phantom containing a known concentration of PFOB in an NMR-silent medium (e.g., agarose gel).
  - The concentration should be within the expected range of the in vivo signal.
- Animal Preparation:
  - Anesthetize the animal and position it within the MRI coil.
  - Place the  $^{19}\text{F}$  reference standard adjacent to the animal within the field of view of the coil.
- $^1\text{H}$  Anatomic Imaging:
  - Acquire high-resolution  $^1\text{H}$  anatomical images (e.g., using a  $T_2$ -weighted fast spin-echo sequence) to provide anatomical context.
- $^{19}\text{F}$  Quantitative Imaging:
  - Switch the scanner to the  $^{19}\text{F}$  frequency.

- Acquire  $^{19}\text{F}$  images using a spin-density weighted pulse sequence. A fast spin-echo (FSE) or rapid acquisition with relaxation enhancement (RARE) sequence is often suitable.[2]
- Key Acquisition Parameters:
  - Repetition Time (TR): Should be at least 3-5 times the  $T_1$  of PFOB to ensure full magnetization recovery and minimize  $T_1$ -weighting.
  - Echo Time (TE): Should be as short as possible to minimize  $T_2$  signal decay.
  - Voxel Size: A larger voxel size will improve SNR but reduce spatial resolution.[4]
  - Number of Averages: Increase the number of averages to improve SNR, especially for low concentrations of  $^{19}\text{F}$ .
- Image Post-Processing and Analysis:
  - Image Registration: Co-register the  $^{19}\text{F}$  and  $^1\text{H}$  images to overlay the  $^{19}\text{F}$  "hotspots" onto the corresponding anatomy.[7]
  - Signal Quantification:
    - Draw a region of interest (ROI) around the  $^{19}\text{F}$  signal in the reference standard and measure the average signal intensity ( $S_{\text{ref}}$ ).
    - Draw an ROI around the area of interest in the animal and measure its average signal intensity ( $S_{\text{sample}}$ ).
  - Concentration Calculation: Calculate the concentration of  $^{19}\text{F}$  spins in the sample using the following formula:  
$$[^{19}\text{F}]_{\text{sample}} = ([^{19}\text{F}]_{\text{ref}} / S_{\text{ref}}) * S_{\text{sample}}$$
  - If the number of  $^{19}\text{F}$  atoms per cell is known from in vitro measurements, the cell number per voxel can be estimated.[4]

**Figure 2:** Data analysis pipeline for quantitative  $^{19}\text{F}$  MRI.

## Trustworthiness and Self-Validation

To ensure the integrity and reproducibility of your quantitative  $^{19}\text{F}$  MRI data, a self-validating system should be inherent in your experimental design.

- **Phantom Studies:** Before any in vivo experiments, perform phantom studies with a serial dilution of the PFOB nanoemulsion. This will validate the linearity of the  $^{19}\text{F}$  MRI signal with concentration for your specific imaging setup and pulse sequence.
- **Consistent Reference Standard:** Use the same batch of reference standard across all experiments in a longitudinal study. Its position relative to the imaging coil should be kept as consistent as possible.
- **Pulse Sequence Optimization:** Verify that your chosen TR is sufficiently long to avoid  $T_1$ -weighting by acquiring data at several TR values and ensuring the signal reaches a plateau.
- **Ex Vivo Validation:** Whenever possible, validate in vivo findings with ex vivo methods. For example, after the final imaging session, excise the tissue of interest and perform  $^{19}\text{F}$  NMR spectroscopy or histology to confirm the presence and quantity of the labeled cells.[4]

## Conclusion and Future Outlook

Perfluoro-tert-butylcyclohexane stands out as a robust and reliable agent for quantitative  $^{19}\text{F}$  MRI. Its unique NMR properties, combined with a favorable biocompatibility profile, make it an ideal tool for a wide range of applications, from tracking therapeutic cells to monitoring the delivery of fluorinated drugs.[12] By following the detailed protocols and validation steps outlined in this guide, researchers can confidently generate accurate and reproducible quantitative data, unlocking new insights into complex biological processes. As  $^{19}\text{F}$  MRI hardware and pulse sequences continue to improve, the utility and sensitivity of PFOB-based imaging are poised to expand further, solidifying its role in the future of molecular imaging.

## References

- High-Contrast and Fast-Removable F-MRI Labels with Perfluoro-tert-Butyl Substituents. ResearchGate. Available at: [\[Link\]](#)

- In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection. PMC - NIH. Available at: [\[Link\]](#)
- Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine. PMC - NIH. Available at: [\[Link\]](#)
- High-Contrast and Fast-Removable 19 F-MRI Labels with Perfluoro-tert-Butyl Substituents. National Library of Medicine. Available at: [\[Link\]](#)
- How to 19F MRI: applications, technique, and getting started. BJR|Open - Oxford Academic. Available at: [\[Link\]](#)
- 19F MRI for quantitative in vivo cell tracking. Radboud Repository. Available at: [\[Link\]](#)
- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). ResearchGate. Available at: [\[Link\]](#)
- In vivo 19F MRI for Cell Tracking. PMC - NIH. Available at: [\[Link\]](#)
- Partially fluorinated nanoemulsions for 19F MRI-fluorescence dual imaging cell tracking. ScienceDirect. Available at: [\[Link\]](#)
- Cell tracking with 19F MRI. Utrecht University Student Theses Repository. Available at: [\[Link\]](#)
- Characterization of perfluorocarbon relaxation times and their influence on the optimization of fluorine-19 MRI at 3 tesla. ResearchGate. Available at: [\[Link\]](#)
- Cell Labeling for 19 F MRI: New and Improved Approach to Perfluorocarbon Nanoemulsion Design. MDPI. Available at: [\[Link\]](#)
- 19F MRI-fluorescence imaging dual-modal cell tracking with partially fluorinated nanoemulsions. Frontiers. Available at: [\[Link\]](#)
- Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging. Chemical Communications (RSC Publishing). Available at: [\[Link\]](#)
- Cell Labeling for 19F MRI: New and Improved Approach to Perfluorocarbon Nanoemulsion Design. PMC - NIH. Available at: [\[Link\]](#)

- Biomedical  $^{19}\text{F}$  MRI Using Perfluorocarbons. PubMed. Available at: [\[Link\]](#)
- Biomedical  $^{19}\text{F}$  MRI Using Perfluorocarbons. ResearchGate. Available at: [\[Link\]](#)
- **Perfluoro tert-butylcyclohexane**. Wikipedia. Available at: [\[Link\]](#)
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [\[Link\]](#)
- Novel perfluorocarbon nanoemulsion for  $^{19}\text{F}$  MRI cell tracking of two cell populations in vivo. ISMRM. Available at: [\[Link\]](#)
- $^{19}\text{F}$  NMR Reference Standards. University of Wisconsin-Madison. Available at: [\[Link\]](#)
- How to  $^{19}\text{F}$  MRI: applications, technique, and getting started. WUR eDepot. Available at: [\[Link\]](#)
- How to  $^{19}\text{F}$  MRI: applications, technique, and getting started. PMC - PubMed Central. Available at: [\[Link\]](#)
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [\[Link\]](#)
- Click-Ready Perfluorocarbon Nanoemulsion for  $^{19}\text{F}$  MRI and Multimodal Cellular Detection. eScholarship.org. Available at: [\[Link\]](#)
- Functional Imaging Using Fluorine ( $^{19}\text{F}$ ) MR Methods: Basic Concepts. Preclinical MRI of the Kidney - NCBI. Available at: [\[Link\]](#)
- Perfluoro-tert-butoxylated Monosaccharides for Metabolic  $^{19}\text{F}$  Magnetic Resonance Imaging in Hepatocellular Carcinoma Detection. PMC - NIH. Available at: [\[Link\]](#)
- Nanotechnology as a Versatile Tool for  $^{19}\text{F}$ -MRI Agent's Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles. MDPI. Available at: [\[Link\]](#)
- ( $^{19}\text{F}$ ) applications in drug development and imaging - a review. PubMed. Available at: [\[Link\]](#)

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## Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Perfluorocarbons-Based <sup>19</sup>F Magnetic Resonance Imaging in Biomedicine - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [3. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [4. repository.ubn.ru.nl \[repository.ubn.ru.nl\]](https://repository.ubn.ru.nl)
- [5. In vivo <sup>19</sup>F MRI for Cell Tracking - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [6. Cell Labeling for <sup>19</sup>F MRI: New and Improved Approach to Perfluorocarbon Nanoemulsion Design \[mdpi.com\]](https://www.mdpi.com)
- [7. Biomedical <sup>19</sup>F MRI Using Perfluorocarbons - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [8. Perfluoro tert-butylcyclohexane - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [9. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [10. How to <sup>19</sup>F MRI: applications, technique, and getting started - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [11. edepot.wur.nl \[edepot.wur.nl\]](https://edepot.wur.nl)
- [12. \(<sup>19</sup>F\) applications in drug development and imaging - a review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
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